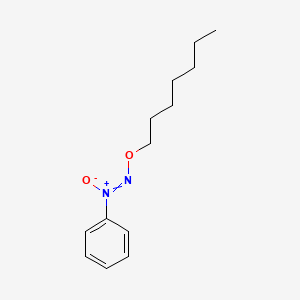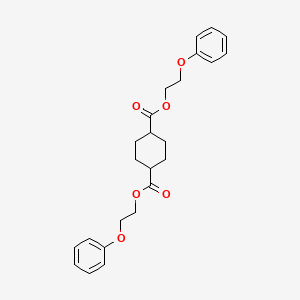
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C24H28O6 It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, yielding cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The phenoxyethyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Phenolic compounds derived from the phenoxyethyl groups.
Wissenschaftliche Forschungsanwendungen
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate has several scientific research applications:
Materials Science: Used as a plasticizer in polymer formulations to enhance flexibility and durability.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Chemistry: Employed as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its interactions with biological membranes and potential use in biomedical applications.
Wirkmechanismus
The mechanism of action of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl groups can interact with hydrophobic pockets in proteins, potentially altering their activity. Additionally, the ester bonds can be hydrolyzed in biological systems, releasing the active components which can then exert their effects on specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: Another diester of cyclohexane-1,4-dicarboxylic acid, used as a plasticizer.
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: A diester with hydroxyethyl groups, used in the synthesis of polyesters.
Uniqueness
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is unique due to the presence of phenoxyethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and potential for specific interactions with biological molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
62787-92-2 |
|---|---|
Molekularformel |
C24H28O6 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C24H28O6/c25-23(29-17-15-27-21-7-3-1-4-8-21)19-11-13-20(14-12-19)24(26)30-18-16-28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2 |
InChI-Schlüssel |
VJHDJNDGCALAJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)OCCOC2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
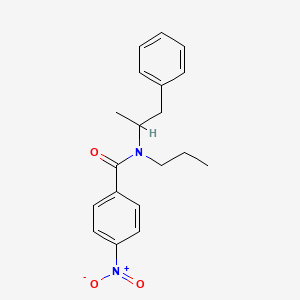
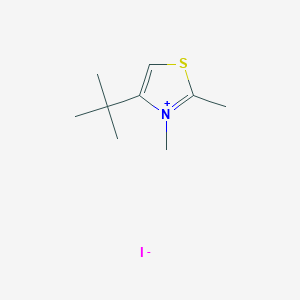
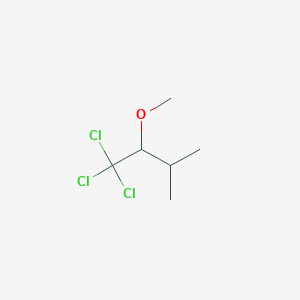
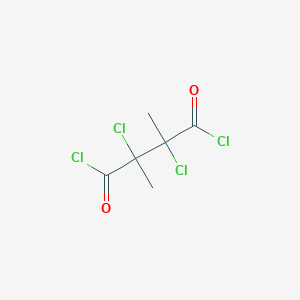
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
